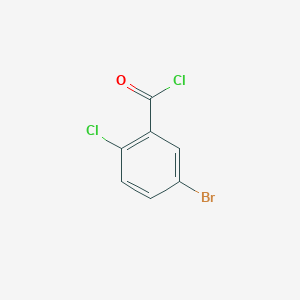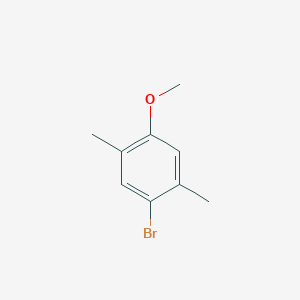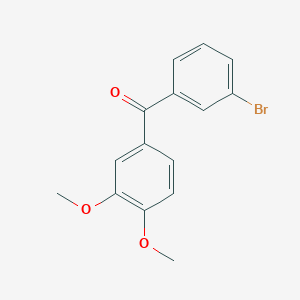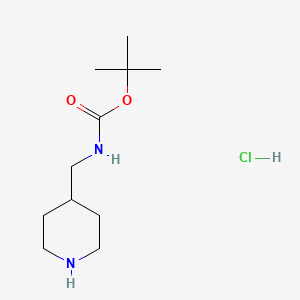
5-Bromo-2-chlorobenzoyl chloride
Descripción general
Descripción
5-Bromo-2-chlorobenzoyl chloride is a compound that is not directly discussed in the provided papers. However, the papers do discuss various bromo- and chloro-substituted aromatic compounds, which can provide insights into the chemical behavior and synthesis of related compounds. For instance, the synthesis of functionalized pyridines using 5-bromopyridyl-2-magnesium chloride as an intermediate suggests that halogenated aromatic compounds can be used to create more complex structures with potential pharmaceutical applications .
Synthesis Analysis
The synthesis of halogenated aromatic compounds can involve multiple steps, including halogenation, nitration, and diazotization. For example, the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, involves a multi-step process starting from dimethyl terephthalate, including bromination and diazotization steps . This indicates that the synthesis of 5-Bromo-2-chlorobenzoyl chloride could similarly involve a multi-step process starting from simpler aromatic compounds.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can be studied using techniques such as electron diffraction, as seen in the investigation of benzyl chloride and bromide . These studies can reveal the bond lengths, angles, and conformational models of the molecules. The crystal structures of related compounds, such as 7-bromo-5-(2′-chloro)phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, can also provide insights into the molecular conformation and intermolecular interactions in the solid state .
Chemical Reactions Analysis
Halogenated aromatic compounds can participate in various chemical reactions, including reactions with nucleophiles and electrophiles. For instance, 5-bromopyridyl-2-magnesium chloride reacts with a variety of electrophiles to afford functionalized pyridine derivatives . The reactivity of bromo- and chloro-substituted compounds can also be compared, as seen in the study of 1-bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide and its chloro-analogue .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds can be influenced by the presence of halogen substituents. For example, the crystal structure and packing of N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide are affected by the positions of the chlorine substituents, which are arranged to minimize electronic repulsion . The thermal stability and decomposition patterns of such compounds can be studied using thermal analysis, as demonstrated for copper(II) and oxido-vanadium(IV) complexes of a bromo- and chloro-substituted ligand .
Aplicaciones Científicas De Investigación
Synthesis of SGLT2 Inhibitors
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 5-Bromo-2-chlorobenzoyl chloride is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The preparation involves using cheap, easily available dimethyl terephthalate as the raw starting material, and the compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Synthesis of Dapagliflozin
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 5-Bromo-2-chlorobenzoyl Chloride is an intermediate in the synthesis of labelled and unlabelled isotopes of glucuronide metabolites of dapagliflozin. It also functions as an intermediate in the synthesis of dapagliflozin, a potent and selective hSGLT2 inhibitor .
Synthesis of Labelled and Unlabelled Isotopes of Glucuronide Metabolites of Dapagliflozin
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 5-Bromo-2-chlorobenzoyl Chloride is used as an intermediate in the synthesis of labelled and unlabelled isotopes of glucuronide metabolites of dapagliflozin .
Production of Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 5-Bromo-2-chlorobenzoyl chloride is used as an intermediate for the production of compounds .
- Methods of Application : It can be produced by the reaction of benzene with thionyl chloride in the presence of phenetole .
- Results or Outcomes : The chemical reaction proceeds with high yield and utilizes a high concentration of benzene, which is a pollutant .
Synthesis of Labelled and Unlabelled Isotopes of Glucuronide Metabolites of Dapagliflozin
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 5-Bromo-2-chlorobenzoyl Chloride is used as an intermediate in the synthesis of labelled and unlabelled isotopes of glucuronide metabolites of dapagliflozin .
Production of Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 5-Bromo-2-chlorobenzoyl chloride is used as an intermediate for the production of compounds .
- Methods of Application : It can be produced by the reaction of benzene with thionyl chloride in the presence of phenetole .
- Results or Outcomes : The chemical reaction proceeds with high yield and utilizes a high concentration of benzene, which is a pollutant .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-chlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIQQJRRMJWMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373603 | |
| Record name | 5-bromo-2-chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chlorobenzoyl chloride | |
CAS RN |
21900-52-7 | |
| Record name | 5-Bromo-2-chlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)








